3-(2-chloro-5-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Description
3-(2-Chloro-5-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone linking two distinct aromatic moieties: a 2-chloro-5-nitrophenyl group and a phthalimide (1,3-dioxo-isoindole) unit. The chloro substituent may modulate lipophilicity and steric effects, impacting solubility and binding affinity.
Properties
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O6/c18-13-6-5-9(20(25)26)7-12(13)14(8-15(21)22)19-16(23)10-3-1-2-4-11(10)17(19)24/h1-7,14H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGWHVBWTIIPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138157 | |
| Record name | β-(2-Chloro-5-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728024-56-4 | |
| Record name | β-(2-Chloro-5-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-(2-Chloro-5-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and related derivatives:
Key Observations:
Structural Variations: The target compound’s nitro group distinguishes it from analogs like Cl-NQTrp (naphthoquinone) and phthalimide-nitrate derivatives (nitrate esters). Nitro groups are associated with higher electrophilicity but may raise toxicity concerns compared to indole or naphthoquinone systems .
Synthetic Approaches :
- Cl-NQTrp and phthalimide-nitrate derivatives employ one-step and multi-step syntheses, respectively. The target compound’s synthesis may require similar coupling strategies (e.g., TBTU-mediated amide bond formation, as in ) .
Functional Differences: Biological Activity: Cl-NQTrp targets protein aggregation, while phthalimide-nitrate derivatives prioritize antimutagenic design . Material Science Applications: Sodium phthalimide-acetate forms calcium coordination polymers, suggesting the target compound’s utility in metal-organic frameworks (MOFs) .
Safety Profiles: Phthalimide-nitrate derivatives with methyl spacers and meta-substitution exhibit lower mutagenicity, whereas nitroaromatics (e.g., target compound) may require rigorous genotoxicity testing .
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